6-fluoro-1H-indol-5-ol

Description

Molecular Architecture and Crystallographic Analysis

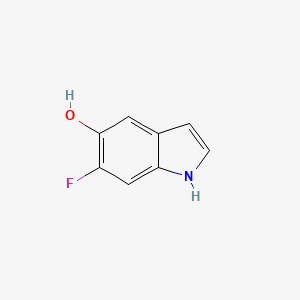

The molecular architecture of this compound is characterized by a bicyclic indole framework consisting of a benzene ring fused to a pyrrole ring, with specific substitutions at the 5 and 6 positions. The compound exhibits the molecular formula C8H6FNO with a molecular weight of 151.14 grams per mole. The structural motif can be represented through the Simplified Molecular Input Line Entry System notation as OC1=CC2=C(NC=C2)C=C1F, which clearly delineates the positioning of the hydroxyl group at the 5-position and the fluorine atom at the 6-position of the indole ring system.

The three-dimensional molecular geometry of this compound presents specific spatial arrangements that influence its chemical reactivity and physical properties. The compound crystallizes under standard conditions, though detailed crystallographic parameters for this specific derivative are limited in the current literature. However, comparative crystallographic studies of related fluorinated indole derivatives provide insights into the expected structural behavior. The indole ring system maintains planarity, which is characteristic of aromatic heterocyclic compounds, while the hydroxyl and fluorine substituents introduce specific electronic and steric effects.

Physical characterization studies indicate that this compound appears as a solid material under standard laboratory conditions. The compound demonstrates stability when stored under appropriate conditions, typically requiring sealed storage at room temperature to prevent degradation. Spectroscopic analysis techniques, including Nuclear Magnetic Resonance and Infrared spectroscopy, provide detailed structural confirmation of the molecular architecture.

The crystallographic analysis of related fluorinated indole compounds, such as 5-fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, reveals important structural parameters that can be extrapolated to understand the behavior of this compound. These studies demonstrate that fluorinated indole derivatives typically crystallize in orthorhombic systems with specific space group symmetries, and the dihedral angles between ring systems can vary significantly based on substituent positioning.

Electronic Configuration and Quantum Chemical Properties

The electronic configuration of this compound is fundamentally influenced by the electron-withdrawing properties of the fluorine atom and the electron-donating characteristics of the hydroxyl group. The fluorine substituent at the 6-position introduces significant electronegativity effects, creating an electron-deficient region that affects the overall electronic distribution within the indole ring system. This electronic perturbation influences both the reactivity patterns and the spectroscopic properties of the compound.

The quantum chemical properties of this compound can be understood through computational analysis of its electronic structure. The fluorine atom, being the most electronegative element, creates a strong inductive effect that withdraws electron density from the aromatic system. Simultaneously, the hydroxyl group at the 5-position provides electron density through resonance effects, creating a unique electronic balance within the molecule. This combination of electron-withdrawing and electron-donating substituents results in distinct molecular orbital distributions that influence chemical reactivity.

Theoretical calculations using quantum mechanical methods provide insights into the molecular orbital energies and electron distribution patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are modified by the substituent effects, influencing the compound's photochemical and electrochemical properties. The presence of fluorine typically stabilizes the molecular orbitals due to its strong electronegativity, while the hydroxyl group can participate in hydrogen bonding interactions that further modulate the electronic properties.

Predicted collision cross section data for related fluorinated indole compounds, such as 7-fluoro-1H-indol-5-ol, provide comparative insights into the gas-phase behavior and molecular dimensions. These measurements indicate specific values for various ionization states, including protonated, sodium-coordinated, and deprotonated forms, which reflect the electronic accessibility of different molecular regions.

Comparative Structural Analysis with Related Indole Derivatives

The structural characteristics of this compound can be comprehensively understood through systematic comparison with related indole derivatives that bear similar or different substitution patterns. This comparative analysis reveals how positional isomerism and functional group variations influence molecular properties and behavior patterns.

A detailed comparison with 7-fluoro-1H-indol-5-ol, which represents a positional isomer with the fluorine atom relocated to the 7-position, demonstrates the significant impact of substitution pattern on molecular properties. Both compounds share the same molecular formula C8H6FNO and identical molecular weight of 151.14 grams per mole, yet they exhibit distinct electronic distributions and potentially different reactivity profiles due to the altered positioning of the fluorine substituent.

The comparison extends to 6-fluoro-1H-indol-5-amine, which substitutes an amino group for the hydroxyl group while maintaining the fluorine at the 6-position. This structural modification, represented by the molecular formula C8H7FN2 with a molecular weight of 150.15 grams per mole, illustrates how functional group changes affect both the electronic properties and the potential hydrogen bonding capabilities of the molecule. The amino derivative demonstrates enhanced basicity compared to the hydroxyl analog, reflecting the different electronic properties of nitrogen versus oxygen substituents.

Further structural comparisons include analysis of 2,6-difluoro-1H-indol-5-ol, which incorporates an additional fluorine atom at the 2-position. This bis-fluorinated derivative, with molecular formula C8H5F2NO, represents an escalation in electron-withdrawing character that significantly alters the electronic distribution and chemical reactivity compared to the mono-fluorinated parent compound. The presence of two fluorine atoms creates a more electron-deficient aromatic system with potentially enhanced electrophilic character.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Position(s) | Functional Group at Position 5 | CAS Number |

|---|---|---|---|---|---|

| This compound | C8H6FNO | 151.14 | 6 | Hydroxyl | 288386-15-2 |

| 7-fluoro-1H-indol-5-ol | C8H6FNO | 151.14 | 7 | Hydroxyl | Not specified |

| 6-fluoro-1H-indol-5-amine | C8H7FN2 | 150.15 | 6 | Amino | 1367958-40-4 |

| 2,6-difluoro-1H-indol-5-ol | C8H5F2NO | 169.13 | 2, 6 | Hydroxyl | Not specified |

The electronic effects of fluorine substitution demonstrate consistent patterns across these related compounds. Fluorine's high electronegativity creates localized electron deficiency that influences both intra- and intermolecular interactions. When combined with hydroxyl or amino functional groups, these electronic effects create unique reactivity profiles that distinguish each derivative from simple indole or non-fluorinated analogs.

Structural investigations of related fluorinated indole frameworks, including studies on 5-fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, provide additional context for understanding the broader family of fluorinated indole derivatives. These compounds demonstrate that fluorine substitution consistently influences crystallographic parameters, including unit cell dimensions and molecular packing arrangements. The dihedral angles between aromatic ring systems and the formation of specific intermolecular interactions, such as fluorine-hydrogen contacts, represent recurring structural themes in fluorinated indole chemistry.

Properties

IUPAC Name |

6-fluoro-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJHCCZRXUOIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621800 | |

| Record name | 6-Fluoro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288386-15-2 | |

| Record name | 6-Fluoro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-fluoro-1H-indol-5-ol generally involves selective fluorination and hydroxylation on the indole scaffold. The key challenges include the regioselective introduction of fluorine at the 6-position and the installation of the hydroxyl group at the 5-position without affecting the indole core integrity.

Two main synthetic approaches are reported in the literature:

Direct Fluorination of Indol-5-ol Derivatives

This method starts with 1H-indol-5-ol or its protected derivatives, followed by electrophilic fluorination at the 6-position. The fluorination is typically achieved using selective fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI).

| Parameter | Typical Conditions |

|---|---|

| Starting Material | 1H-indol-5-ol or protected indol-5-ol |

| Fluorinating Agent | Selectfluor®, NFSI |

| Solvent | Acetonitrile, dichloromethane, or THF |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1 to 24 hours |

| Yield | Moderate to high (50-85%) |

Mechanistic Notes:

Electrophilic fluorination proceeds regioselectively at the 6-position due to the directing effect of the hydroxyl group at the 5-position, which activates the adjacent position for substitution.

Hydroxylation of 6-Fluoroindole Precursors

An alternative approach involves first preparing 6-fluoroindole, followed by regioselective hydroxylation at the 5-position.

-

- Starting from commercially available indole derivatives or via nucleophilic aromatic substitution on halogenated precursors.

- Fluorination often involves nucleophilic fluorinating agents or catalytic methods.

-

- Achieved by directed ortho-metalation (DoM) followed by electrophilic quenching with oxygen sources.

- Reagents such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are used for lithiation at the 5-position, followed by oxidation with molecular oxygen or electrophilic oxygen donors.

| Step | Reagents & Conditions |

|---|---|

| Lithiation | n-BuLi or LDA, THF, -78 °C to 0 °C |

| Electrophilic Oxidation | O2, or electrophilic oxygen donors (e.g., DMF·O) |

| Work-up | Acidic or neutral aqueous quench |

| Yield | Moderate (40-70%) |

Alternative Synthetic Routes and Catalytic Methods

Recent literature reports catalytic methods for the direct C–H functionalization of indole derivatives allowing simultaneous fluorination and hydroxylation under mild conditions using transition metal catalysts (e.g., palladium, copper).

Copper-Catalyzed C–H Activation:

Enables regioselective hydroxylation at the 5-position of 6-fluoroindole derivatives.Palladium-Catalyzed Fluorination:

Allows site-selective introduction of fluorine onto the indole ring.

These methods offer advantages in terms of atom economy and fewer synthetic steps but often require careful optimization of catalysts and ligands.

Purification and Characterization

Purification of this compound is typically performed using column chromatography or recrystallization to achieve high purity (>98%). Analytical techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR to confirm structure and fluorine incorporation.

- High-Performance Liquid Chromatography (HPLC): For purity assessment.

- Mass Spectrometry (MS): To confirm molecular weight.

- X-ray Crystallography: When crystalline samples are available, to confirm regioselectivity and stereochemistry.

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Electrophilic Fluorination | 1H-indol-5-ol | Selectfluor®, Acetonitrile, RT | 50-85 | Regioselective, straightforward | Requires protection of sensitive groups |

| Hydroxylation of 6-Fluoroindole | 6-Fluoroindole | n-BuLi/LDA, O2, THF, low temp | 40-70 | High regioselectivity | Sensitive to moisture, low temp required |

| Catalytic C–H Functionalization | Indole derivatives | Pd or Cu catalysts, mild conditions | Variable | Atom economical, fewer steps | Catalyst optimization needed |

Research Findings and Implications

- Regioselectivity: Fluorine at the 6-position influences electronic distribution, facilitating selective hydroxylation at the 5-position.

- Electronic Effects: The electronegativity of fluorine stabilizes intermediates and affects reaction pathways.

- Synthetic Efficiency: Catalytic methods are emerging as promising alternatives to classical multi-step syntheses.

- Purity and Yield Optimization: Rigorous purification and reaction condition optimization are essential for high-quality product suitable for biological applications.

This detailed review consolidates the current knowledge on the preparation of this compound, highlighting the synthetic routes, reaction conditions, and practical considerations for researchers engaged in the synthesis of fluorinated indole derivatives.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-indol-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-fluoro-1H-indol-5-one.

Reduction: Formation of 6-fluoro-1H-indol-5-amine.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

6-Fluoro-1H-indol-5-ol has been investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, leading to various therapeutic effects:

- Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication pathways, suggesting that this compound may exhibit similar properties.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs .

- Anticancer Properties : Studies have shown that compounds with indole structures can influence cancer cell proliferation and apoptosis, pointing towards the anticancer potential of this compound .

Biological Studies

Cellular Mechanisms

In biological research, this compound is utilized to investigate its effects on cellular processes:

- Cell Signaling Pathways : The compound has been shown to affect key signaling molecules such as kinases and transcription factors, which are crucial for cell growth and differentiation.

- Gene Expression Modulation : It influences gene expression patterns, thereby affecting cellular metabolism and function .

Materials Science

Novel Material Development

The unique chemical properties of this compound make it suitable for applications in materials science:

- Electronics and Optics : The compound's electronic characteristics can be harnessed in the development of advanced materials for electronic devices and optical applications .

- Functional Materials : Its potential in creating materials with specific functionalities is being explored, especially in the context of fluorinated compounds which exhibit distinct physical properties .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves introducing a fluorine atom and hydroxyl group onto the indole ring. Common synthetic routes include:

| Synthetic Route | Reaction Conditions | Yield |

|---|---|---|

| Reaction with ammonia | Under reflux with suitable catalyst | High |

| Oxidation of indole derivatives | Using oxidizing agents like KMnO4 | Variable |

| Substitution reactions | Involving halogens or alkylating agents | High |

Case Studies

-

Antiviral Activity Assessment

A study demonstrated that this compound exhibited significant antiviral activity against specific viruses by inhibiting their replication mechanisms. The compound was tested in vitro, showing a dose-dependent response in reducing viral loads. -

Anti-inflammatory Mechanism Investigation

In another study focused on inflammation models, this compound was administered to animal subjects. Results indicated a marked reduction in inflammatory markers, supporting its potential therapeutic application. -

Development of Functional Materials

Research into the material properties of this compound led to its incorporation into polymer matrices, enhancing their electrical conductivity and thermal stability—important factors for electronic applications.

Mechanism of Action

The mechanism of action of 6-fluoro-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially increasing its binding affinity and selectivity. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of indole derivatives are highly sensitive to substituent positions. Below is a comparative analysis of 6-fluoro-1H-indol-5-ol with key analogs:

Table 1: Structural and Functional Comparisons

Table 2: Physicochemical Properties

Unique Advantages of this compound

- Targeted Binding : The 6-F/5-OH configuration mimics natural substrates of tyrosine kinase and serotonin receptors, improving target affinity .

- Synergistic Effects : Fluorine’s electron-withdrawing effect stabilizes the indole ring, while the hydroxyl group enables hydrogen bonding with active site residues .

- Drug Likeness : With a LogP of ~1.8, this compound balances lipophilicity and aqueous solubility, adhering to Lipinski’s rule for oral bioavailability .

Biological Activity

6-Fluoro-1H-indol-5-ol is an indole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a fluorine atom and a hydroxyl group, which contribute to its unique chemical properties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes. The compound exhibits a high affinity for several proteins involved in cellular signaling pathways, influencing processes such as gene expression and metabolism.

Key Mechanisms Include:

- Binding to Receptors : The compound interacts with multiple receptors, triggering biochemical reactions that alter cellular functions.

- Enzyme Inhibition : Similar to other indole derivatives, it may inhibit specific enzymes, thereby affecting metabolic pathways and cellular processes.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Anti-inflammatory Properties

The compound may modulate inflammatory responses through its action on pro-inflammatory cytokines and signaling pathways. This suggests a potential application in treating inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that this compound could have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism may involve the modulation of key signaling pathways related to cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Potential inhibition of viral replication | |

| Anti-inflammatory | Modulation of inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Indole Derivatives in Drug Development

A study highlighted the role of indole derivatives, including this compound, in drug discovery. The research focused on their interactions with biological targets relevant to various diseases, emphasizing their potential as therapeutic agents .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects in vivo are crucial for establishing its viability as a drug candidate.

Q & A

Q. What are the standard synthetic routes for preparing 6-fluoro-1H-indol-5-ol?

- Methodological Answer : A common approach involves copper-catalyzed click chemistry. For example, 3-(2-azidoethyl)-1H-indol-5-ol can react with fluorinated alkynes in PEG-400:DMF solvent under nitrogen, followed by extraction with ethyl acetate and purification via column chromatography. Typical yields range from 30–35%, with characterization by -NMR, -NMR, and HRMS . Key Reaction Conditions :

| Starting Material | Catalyst | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| 3-(2-azidoethyl)-1H-indol-5-ol | CuI | PEG-400:DMF (2:1) | 12 hours | 30–35% |

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Use -NMR to confirm aromatic proton environments (e.g., δ 8.62 ppm for triazole protons) and -NMR to verify fluorine-induced deshielding. HRMS (e.g., m/z 335.1512 [M+H]) ensures molecular weight accuracy. TLC (Rf 0.33–0.49 in EtOAc:hexanes) monitors purity .

Q. What solvents and bases optimize derivatization of this compound?

- Methodological Answer : Aprotic solvents like DMF or DMSO with NaH or KCO as bases are effective for alkylation. For example, coupling 6-fluoroindole with benzyl halides in DMF at 70°C achieves stable intermediates .

Advanced Research Questions

Q. How does fluorine substitution at the 6-position influence electronic properties and bioactivity?

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, -NMR coupling constants (e.g., J = 8.7 Hz for aromatic protons) confirm regiochemistry. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies improve regioselective fluorination during synthesis?

Q. How does pH affect the stability of this compound in aqueous solutions?

Q. What computational tools predict metabolic pathways for this compound?

- Methodological Answer : Use in silico tools like SwissADME to predict cytochrome P450 interactions. MD simulations (AMBER/CHARMM) model hydroxylation at C5 or defluorination pathways. Validate with LC-MS/MS metabolite profiling .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of fluorinated indoles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.